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Compound of Interest

Compound Name: Redafamdastat

Cat. No.: B1679683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Redafamdastat's performance in modulating

lipid signaling pathways against other fatty acid amide hydrolase (FAAH) inhibitors. The

information presented is supported by experimental data to assist researchers and drug

development professionals in their evaluation of this compound.

Mechanism of Action: Elevating Endocannabinoid
Tone
Redafamdastat (PF-04457845) is a potent, selective, and irreversible inhibitor of fatty acid

amide hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of

a class of endogenous lipid signaling molecules known as N-acylethanolamines (NAEs). Key

NAEs include:

Anandamide (AEA): An endocannabinoid that acts on cannabinoid receptors CB1 and CB2.

[3]

N-palmitoylethanolamine (PEA): An anti-inflammatory and analgesic lipid that acts on

peroxisome proliferator-activated receptors (PPARs).[3][4]
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N-oleoylethanolamine (OEA): A lipid involved in satiety and metabolism, also acting on

PPARs.[4]

By inhibiting FAAH, Redafamdastat prevents the breakdown of these NAEs, leading to their

accumulation and enhanced downstream signaling. This targeted elevation of endogenous lipid

mediators is a therapeutic strategy for various conditions, including pain and inflammatory

disorders.[3]

Quantitative Comparison of FAAH Inhibitors
The following table summarizes the in vitro potency and in vivo effects of Redafamdastat
compared to other well-characterized FAAH inhibitors, URB597 and PF-3845.
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Parameter
Redafamdastat
(PF-04457845)

URB597 PF-3845

In Vitro Potency

IC50 (human FAAH) 7.2 nM[1][5] ~50 nM ~200 nM

k_inact/K_i (human

FAAH)
40,300 M⁻¹s⁻¹[6] 1,600 M⁻¹s⁻¹ 13,000 M⁻¹s⁻¹

In Vivo Effects

Brain AEA Elevation
5- to 7-fold (at

efficacious doses)[6]

~2-fold (at 0.3 mg/kg)

[7]

~10-fold (at 10 mg/kg)

[8]

Brain PEA Elevation
Substantially

increased[9]

~1.5-fold (at 200 µg,

intrathecal)[10]

~5-fold (at 10 mg/kg)

[8]

Brain OEA Elevation
Substantially

increased[9]

~1.8-fold (at 200 µg,

intrathecal)[10]

~5-fold (at 10 mg/kg)

[8]

Analgesic Efficacy

(inflammatory pain)

Minimum effective

dose of 0.1 mg/kg in

rats[6]

Effective in various

rodent pain

models[11][12]

Effective in rodent

inflammatory pain

models[8]

Clinical Trial Outcome

(osteoarthritis pain)

No significant

analgesic effect

compared to

placebo[9]

Not extensively

studied in this context
Not applicable

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Redafamdastat and a typical

experimental workflow for validating its effects.
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Redafamdastat Mechanism of Action
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Redafamdastat inhibits FAAH, increasing NAE levels and downstream signaling.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1679683?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679683?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Redafamdastat Validation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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